molecular formula C11H15ClN2O2 B2963207 2-Chloro-N-[1-(6-methoxypyridin-2-yl)propyl]acetamide CAS No. 2411298-34-3

2-Chloro-N-[1-(6-methoxypyridin-2-yl)propyl]acetamide

Cat. No.: B2963207
CAS No.: 2411298-34-3
M. Wt: 242.7
InChI Key: UJHFUZCVVQXQQC-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(6-methoxypyridin-2-yl)propyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a methoxypyridine moiety, and a propyl chain attached to the acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[1-(6-methoxypyridin-2-yl)propyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-methoxypyridine and 1-bromo-3-chloropropane.

    Nucleophilic Substitution: The 2-chloro-6-methoxypyridine undergoes nucleophilic substitution with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate to form 1-(6-methoxypyridin-2-yl)propyl chloride.

    Acetylation: The resulting 1-(6-methoxypyridin-2-yl)propyl chloride is then reacted with acetamide in the presence of a suitable catalyst, such as triethylamine, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[1-(6-methoxypyridin-2-yl)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

2-Chloro-N-[1-(6-methoxypyridin-2-yl)propyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand its interactions with biological targets and its potential therapeutic effects.

    Industrial Applications: It is explored for its use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1-(6-methoxypyridin-2-yl)propyl]acetamide involves its interaction with specific molecular targets. The methoxypyridine moiety can interact with enzymes or receptors, modulating their activity. The chloro group may facilitate binding to hydrophobic pockets within the target protein, enhancing the compound’s efficacy. The propyl chain provides flexibility, allowing the compound to adopt conformations that optimize its interactions with the target.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methoxypyridine: Shares the methoxypyridine moiety but lacks the acetamide and propyl chain.

    N-(2,6-Dimethylphenyl)chloroacetamide: Contains a chloroacetamide group but has a different aromatic ring structure.

Uniqueness

2-Chloro-N-[1-(6-methoxypyridin-2-yl)propyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxypyridine moiety enhances its potential for biological activity, while the chloro and acetamide groups provide sites for further chemical modifications.

Properties

IUPAC Name

2-chloro-N-[1-(6-methoxypyridin-2-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-3-8(13-10(15)7-12)9-5-4-6-11(14-9)16-2/h4-6,8H,3,7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHFUZCVVQXQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC(=CC=C1)OC)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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